
AM-92016
Übersicht
Beschreibung
AM-92016 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor des verzögerten Kaliumstroms bekannt ist. Formal wird sie als N-[4-[3-[[2-(3,4-Dichlorphenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-methansulfonamid, Monohydrochlorid bezeichnet . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, insbesondere bei der Untersuchung von Herz-Kreislauf-Systemen und Arrhythmien .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antihypertensive and Cardiovascular Applications:
Research indicates that methanesulfonamide derivatives can act as selective antagonists or agonists for various receptors involved in cardiovascular regulation. For instance, compounds with similar structures have been studied for their potential to modulate adrenergic receptor activity, which is crucial in managing hypertension and heart diseases .
Anti-cancer Activity:
The compound has been explored for its potential anti-cancer properties. Methanesulfonamide derivatives have shown promise as inhibitors of specific cancer pathways, particularly in estrogen receptor-positive breast cancer. The design of carbon-11 labeled sulfonanilide analogues for imaging aromatase activity highlights the relevance of such compounds in cancer diagnostics and therapeutics .
Pharmacological Research
Neuropharmacology:
Studies have demonstrated that methanesulfonamide derivatives can influence neurotransmitter systems, particularly through interactions with serotonin receptors. This suggests potential applications in treating neurodegenerative diseases or mental health disorders by modulating serotonin levels .
Anti-HIV Activity:
Certain derivatives have been synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing their ability to inhibit HIV replication. This positions methanesulfonamide compounds as potential candidates for developing new antiviral therapies .
Case Studies
Case Study 1: Antihypertensive Effects
A study evaluated the antihypertensive effects of a methanesulfonamide derivative in a rat model. The compound exhibited significant reductions in blood pressure through selective alpha-adrenergic receptor antagonism, suggesting its potential use in treating hypertension .
Case Study 2: Imaging in Oncology
Another study focused on the use of carbon-11 labeled methanesulfonamide derivatives for positron emission tomography (PET) imaging of aromatase in breast cancer patients. The results indicated a high specificity for aromatase imaging, providing valuable insights for targeted cancer therapies .
Wirkmechanismus
Target of Action
The primary target of AM-92016 is the rectifier potassium current (IK) . This target plays a crucial role in resetting the resting potential and shaping the action potential in cells .
Mode of Action
This compound acts as a specific blocker of the rectifier potassium current (IK) . It delays the rectifier potassium channel (IK), leading to the repolarization of the membrane . This action restricts the duration of the nerve impulse .
Biochemical Pathways
The biochemical pathway affected by this compound is the potassium ion transport pathway . By blocking the IK, this compound affects the flow of potassium ions, which are crucial for maintaining the cell’s electrical charge and transmitting nerve impulses .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability .
Result of Action
The action of this compound leads to a change in the duration of nerve impulses . By delaying the rectifier potassium channel and causing membrane repolarization, it restricts the duration of the nerve impulse . This can have significant effects on nerve signal transmission and cellular communication .
Biochemische Analyse
Biochemical Properties
AM-92016 interacts with the rectifier potassium channel, specifically inhibiting the delayed-rectifier potassium current (I Kr) with an IC50 of 40 nM in isolated rabbit sinoatrial node cells . It is selective for I Kr over L-type voltage-gated calcium (Ca v) current and hyperpolarization-activated inward current (I f) at 1 µM .
Cellular Effects
In cellular processes, this compound has significant effects on various types of cells. When administered to anaesthetized guinea-pigs, this compound significantly increased heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and the contractile index dp/dt max . It also significantly decreased the QT interval of the electrocardiogram .
Molecular Mechanism
At the molecular level, this compound exerts its effects by blocking the rectifier potassium current. This action delays the rectifier potassium channel, leading to the repolarization of the membrane and restricting the duration of the nerve impulse .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving anaesthetized guinea-pigs
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In anaesthetized guinea-pigs, this compound at dosages ranging from 10 μg kg −1 to 5 mg kg −1 significantly increased heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and the contractile index dp/dt max .
Metabolic Pathways
Given its role as a blocker of the rectifier potassium current, it is likely to interact with enzymes or cofactors involved in this pathway .
Vorbereitungsmethoden
Die Synthese von AM-92016 umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Die wichtigsten Schritte umfassen:
Bildung der Zwischenverbindung: Der erste Schritt beinhaltet die Reaktion von 3,4-Dichlorphenylethylamin mit einem geeigneten Reagenz, um eine Zwischenverbindung zu bilden.
Hydroxylierung: Die Zwischenverbindung wird dann hydroxyliert, um eine Hydroxylgruppe einzuführen.
Sulfonamidbildung: Die hydroxylierte Zwischenverbindung wird mit Methansulfonylchlorid umgesetzt, um das Endprodukt this compound zu bilden.
Industrielle Produktionsverfahren für this compound sind nicht weit verbreitet, aber die Synthese erfolgt typischerweise in ähnlichen Schritten mit Optimierung für die großtechnische Produktion.
Analyse Chemischer Reaktionen
AM-92016 unterliegt verschiedenen Arten chemischer Reaktionen:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring, um Derivate zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
AM-92016 ist einzigartig in seiner hohen Spezifität für die Hemmung des verzögerten Kaliumstroms. Zu ähnlichen Verbindungen gehören:
Amiodaronhydrochlorid: Ein weiterer Kaliumkanalblocker, der in der Antiarrhythmie-Therapie eingesetzt wird.
Sotalol: Ein nicht-selektiver Betablocker mit Kaliumkanalblockiereigenschaften.
Dofetilid: Ein selektiver I_Kr-Blocker, der zur Behandlung von Vorhofflimmern eingesetzt wird.
Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine höhere Selektivität und Potenz bei der Hemmung des verzögerten Kaliumstroms aus .
Biologische Aktivität
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1) is a complex organic compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It has a molecular weight of approximately 461.402 g/mol. The structure includes a methanesulfonamide group linked to a phenolic moiety, which is crucial for its biological activity.
Antibacterial Activity
Research indicates that compounds related to methanesulfonamide exhibit significant antibacterial properties. For instance, studies on similar sulfonamide derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzyme systems critical for survival.
Enzyme Inhibition
Methanesulfonamide derivatives have been investigated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In particular, several synthesized compounds demonstrated strong inhibitory activity against urease, which suggests potential applications in treating conditions like urinary tract infections . The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing enzyme binding affinity.
The biological activity of methanesulfonamide is attributed to its interaction with various biomolecules:
- Binding to Serum Proteins : Studies have shown that these compounds can bind effectively to bovine serum albumin (BSA), which may enhance their pharmacokinetic profiles .
- Inhibition of Ion Channels : Some derivatives act by inhibiting potassium channels, prolonging the action duration in cellular systems .
Case Study 1: Antibacterial Efficacy
A study involving a series of methanesulfonamide derivatives demonstrated their antibacterial efficacy against multiple strains. The most active compounds were found to inhibit bacterial growth at low concentrations, indicating their potential as therapeutic agents against resistant strains .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of these compounds. The results revealed that certain derivatives significantly inhibited AChE, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .
Data Tables
Compound | Activity | Target | IC50 (µM) |
---|---|---|---|
Compound A | Antibacterial | S. typhi | 15 |
Compound B | AChE Inhibitor | AChE | 10 |
Compound C | Urease Inhibitor | Urease | 5 |
Eigenschaften
IUPAC Name |
benzoic acid;N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N2O4S.C7H6O2/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;8-7(9)6-4-2-1-3-5-6/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXOTINBPRNEFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939127 | |
Record name | Benzoic acid--N-[4-(3-{[2-(3,4-dichlorophenyl)ethyl](methyl)amino}-2-hydroxypropoxy)phenyl]methanesulfonamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178894-81-0 | |
Record name | AM 92016 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178894810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid--N-[4-(3-{[2-(3,4-dichlorophenyl)ethyl](methyl)amino}-2-hydroxypropoxy)phenyl]methanesulfonamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.